4,5,6-Trimethyl-2-piperidin-4-ylpyrimidine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,5,6-Trimethyl-2-piperidin-4-ylpyrimidine;dihydrochloride” is a chemical compound that belongs to the class of pyrimidines and piperidines . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Piperidines are a class of organic compounds that contain a piperidine functional group, which is a six-membered ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The exact structure would depend on the positions of the methyl groups and the piperidin-4-yl group on the pyrimidine ring.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reactants used. Pyrimidines can undergo a variety of reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” such as its melting point, boiling point, density, molecular formula, molecular weight, and toxicity information are not available in the sources I have access to .Scientific Research Applications
Vasodilators and Hypotensives
Di- and triaminopyrimidine derivatives, including compounds structurally similar to "4,5,6-Trimethyl-2-piperidin-4-ylpyrimidine; dihydrochloride," have been synthesized and identified as vasodilators. These compounds act by direct vasodilation and have been shown to possess hypotensive properties (J. Mccall et al., 1983).
Antimicrobial Activity
A series of 2-methylthio-1,4-dihydropyrimidine derivatives have been synthesized and evaluated for their antibacterial activity against various bacterial strains. Compounds with specific substituents demonstrated potent activity, highlighting the potential of pyrimidine derivatives in antimicrobial applications (Varsha I. Sarode & R. Bhole, 2019).
Synthesis and Characterization
Efficient synthetic routes have been developed for pyrimidine derivatives, including those with piperidinyl substituents. These studies provide insights into the structural and chemical properties of such compounds, which are crucial for their potential application in various fields of research and development (Haiming Zhang et al., 2009).
Corrosion Inhibition
Piperidine derivatives have been examined for their corrosion inhibition efficiency on iron. Quantum chemical calculations and molecular dynamics simulations were employed to understand their adsorption behaviors and inhibition properties, indicating their application in materials science and engineering (S. Kaya et al., 2016).
Antiviral Properties
Research has also explored the antiviral properties of pyrimidine derivatives, including those related to "4,5,6-Trimethyl-2-piperidin-4-ylpyrimidine; dihydrochloride." These studies highlight the potential of such compounds in the development of new antiviral drugs (P. Coe et al., 1982).
Future Directions
Properties
IUPAC Name |
4,5,6-trimethyl-2-piperidin-4-ylpyrimidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.2ClH/c1-8-9(2)14-12(15-10(8)3)11-4-6-13-7-5-11;;/h11,13H,4-7H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIDWNPORJVNFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1C)C2CCNCC2)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.